molecular formula C25H20N4O7 B3202739 N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1021215-25-7

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B3202739
CAS No.: 1021215-25-7
M. Wt: 488.4 g/mol
InChI Key: ADVWHOVNJBUZCK-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked to an acetamide group, which is further connected to a 1,2,4-oxadiazole-pyridine hybrid scaffold. The structure integrates two benzodioxolyl groups, a methyl-substituted dihydropyridinone ring, and a 1,2,4-oxadiazole heterocycle.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O7/c1-13-7-14(2)29(10-21(30)26-16-4-6-18-20(9-16)35-12-33-18)25(31)22(13)24-27-23(28-36-24)15-3-5-17-19(8-15)34-11-32-17/h3-9H,10-12H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWHOVNJBUZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various catalysts, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide

  • Structural Similarities :
    • Both compounds share the N-(benzodioxol-5-yl)acetamide backbone, which enhances solubility and bioavailability through hydrogen bonding and π-π stacking interactions.
    • Heterocyclic cores: The target compound uses a 1,2,4-oxadiazole-pyridine system, while the analog employs a pyrimido[5,4-b]indole scaffold.
  • Key Differences: Substituents: The analog includes a 4-methoxyphenyl group and a sulfanyl bridge, whereas the target compound has methyl groups on the pyridine ring and a 1,2,4-oxadiazole linkage. In contrast, the oxadiazole-pyridine system in the target compound could favor selective binding to NADPH oxidase or nitric oxide synthase isoforms .

Compounds with 1,2,3-Dithiazolium Salts

  • Example: [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines.
  • Comparison: Electron-Deficient Cores: Dithiazolium salts exhibit pronounced electrophilicity, enabling nucleophilic aromatic substitution. The target compound’s oxadiazole ring is less electrophilic but more hydrolytically stable. Reactivity: Dithiazolium derivatives undergo rapid ring-opening reactions with nucleophiles, limiting their utility in aqueous environments. The oxadiazole-pyridine system in the target compound offers superior stability, making it more viable for in vivo applications .

Physicochemical and Analytical Comparisons

Mass Spectrometry (MS/MS) Profiling

Molecular networking using MS/MS data (as described in ) reveals:

  • Fragmentation Patterns :
    • The target compound’s benzodioxolyl group generates characteristic fragments at m/z 149 (C₇H₅O₃⁺) and 121 (C₆H₅O₂⁺), similar to other benzodioxole derivatives.
    • The oxadiazole-pyridine core produces unique fragments at m/z 178 (C₇H₆N₃O₂⁺) and 150 (C₆H₄N₃O⁺), distinguishing it from pyrimidoindole analogs.
  • Cosine Scores :
    • A cosine score of ~0.85 would indicate high similarity between the target compound and benzodioxolyl-pyrimidoindole analogs. Lower scores (~0.60) would reflect divergence due to differing heterocyclic cores .

Crystallographic and Conformational Analysis

  • Ring Puckering: The dihydropyridinone ring in the target compound likely adopts a boat conformation, as observed in similar 2-oxo-1,2-dihydropyridine systems. This contrasts with planar pyrimidoindole rings in analogs. Puckering coordinates (q, φ) for the dihydropyridinone ring could be calculated using Cremer-Pople parameters, providing insights into strain and reactivity .
  • Hydrogen Bonding :
    • The acetamide moiety forms intramolecular H-bonds with the oxadiazole nitrogen, stabilizing the structure. Analogs with sulfanyl bridges lack this feature, reducing conformational rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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